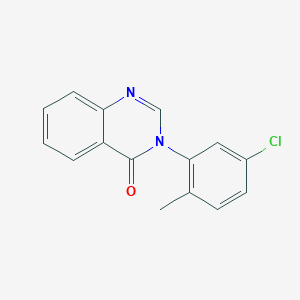
N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea, also known as DM-04, is a novel small molecule compound that has gained attention in recent years due to its potential applications in scientific research. DM-04 belongs to the class of thiourea derivatives, which have been extensively studied for their diverse biological activities.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. In particular, N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea has been found to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea has also been shown to have antiviral activity against the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). Furthermore, N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea has been found to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines.
Mecanismo De Acción
The mechanism of action of N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. Inhibition of MMPs can prevent the invasion and metastasis of cancer cells. N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity. Inhibition of NF-κB can reduce the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea has been found to have several biochemical and physiological effects. In vitro studies have shown that N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea can induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea has also been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of MMPs and other proteins involved in cell motility. In addition, N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea has been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes and reach intracellular targets. N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea is also stable under physiological conditions and can be stored for long periods of time without degradation. However, N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea has some limitations as well. It has low solubility in water, which can limit its bioavailability and efficacy in vivo. N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea may also have off-target effects on other enzymes and signaling pathways, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea. One direction is to further investigate its antitumor and antiviral activities in vivo using animal models. Another direction is to explore its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the development of N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea derivatives with improved solubility and specificity could enhance its efficacy and reduce its off-target effects. Finally, the elucidation of the detailed mechanism of action of N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea could provide insights into the regulation of key enzymes and signaling pathways involved in cancer, viral infections, and inflammation.
Conclusion
In conclusion, N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea is a promising small molecule compound with potential applications in scientific research. Its synthesis method is simple and cost-effective, and it exhibits a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea has several advantages for lab experiments, but also some limitations that need to be addressed. Future research on N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea could lead to the development of novel therapeutic agents for cancer, viral infections, and inflammatory diseases.
Métodos De Síntesis
N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea can be synthesized by a simple reaction between 2,5-dimethylphenyl isothiocyanate and 3-methoxybenzylamine in the presence of a base. The reaction proceeds smoothly at room temperature and yields a white crystalline solid with a purity of over 95%. The synthesis method is relatively easy and cost-effective, making N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea an attractive candidate for further research.
Propiedades
IUPAC Name |
1-(2,5-dimethylphenyl)-3-[(3-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-12-7-8-13(2)16(9-12)19-17(21)18-11-14-5-4-6-15(10-14)20-3/h4-10H,11H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHZKWCQBHUIDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

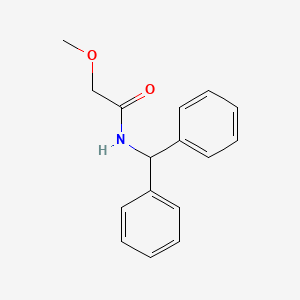
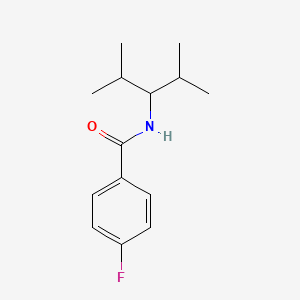
![6,6-dimethyl-2-(methylthio)-4-(1-piperidinyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5770202.png)
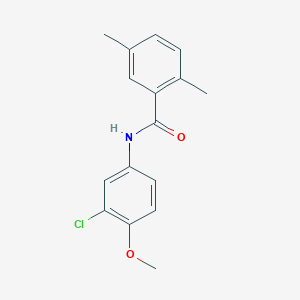
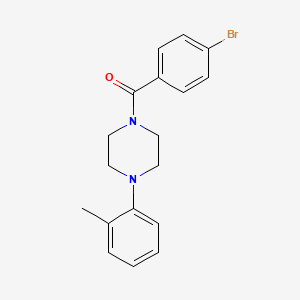
![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5770212.png)
![2,6-dimethyl-1-[2-(4-morpholinyl)phenyl]-4(1H)-pyridinone](/img/structure/B5770216.png)
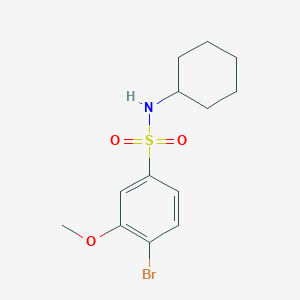

![1-[(2,5-dimethylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5770241.png)
![8-ethoxy-1,3-dimethyl-2-(4-methylphenyl)cyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5770259.png)

![7-nitro-2-(2-thienyl)-3-[(2-thienylmethylene)amino]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5770289.png)
